5-Fluoroindole-2-carboxylic Acid Establishes NMDA Glycine-Site Antagonism Baseline – 3-Chloro Substitution Confers Distinct Pharmacophoric Profile
While no direct head-to-head enzymatic or binding data have been reported for 3-chloro-5-fluoro-1H-indole-2-carboxylic acid (480450-96-2), the 5-fluoroindole-2-carboxylic acid core (CAS 399-76-8) serves as an established NMDA receptor glycine-site antagonist scaffold [1]. SAR studies indicate that 3-substitution on the indole ring modulates the orientation of the 2-carboxylic acid moiety within the glycine binding pocket, potentially altering affinity and selectivity [2]. The 3-chloro substituent introduces steric bulk absent in the 5-fluoro mono-substituted analog, differentiating 480450-96-2 as a distinct chemotype for SAR exploration.
| Evidence Dimension | NMDA receptor glycine-site antagonism (in vivo anticonvulsant activity) |
|---|---|
| Target Compound Data | Not directly reported; predicted distinct profile based on 3-chloro substitution |
| Comparator Or Baseline | 5-Fluoroindole-2-carboxylic acid (CAS 399-76-8): dose-dependent elevation of electroconvulsive threshold (6.8 → 7.9 mA at 150 mg/kg i.p.; 6.8 → 8.3 mA at 200 mg/kg i.p.) and potentiation of carbamazepine, valproate, and phenobarbital ED50 values [1] |
| Quantified Difference | 3-Chloro substitution not present in comparator; 5-fluoro baseline activity established |
| Conditions | Mouse maximal electroshock seizure model; i.p. administration 120 min prior to electroconvulsions [1] |
Why This Matters
Procurement of 480450-96-2 enables exploration of 3-chloro effects on NMDA glycine-site pharmacology, a structural determinant not accessible with commercially available 5-fluoroindole-2-carboxylic acid alone.
- [1] Kamiński R, et al. Effect of 5-fluoroindole-2-carboxylic acid (an antagonist of the NMDA receptor-associated glycine site) on the anticonvulsive activity of conventional antiepileptic drugs. J Neural Transm (Vienna). 1998;105(2-3):133-46. PMID: 9660092. View Source
- [2] Gray NM, et al. Indole-2-carboxylates, novel antagonists of the NMDA-associated glycine recognition sites: in vivo characterization. Neuropharmacology. 1993. View Source
